molecular formula C14H13BFNO4 B1375464 (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid CAS No. 874290-59-2

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

Cat. No.: B1375464
CAS No.: 874290-59-2
M. Wt: 289.07 g/mol
InChI Key: MPXQYNYBUZHTMR-UHFFFAOYSA-N
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Description

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a boronic acid derivative featuring a fluorophenyl core substituted with a benzyloxycarbonyl-protected amino group at the para position and a fluorine atom at the ortho position. The boronic acid moiety (–B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry. Its structure combines electron-withdrawing (fluorine) and electron-donating (benzyloxycarbonylamino) groups, which influence its reactivity and solubility. This compound is of interest in drug discovery, particularly for targeting enzymes like viral polymerases, as seen in structurally related HCV inhibitors .

Properties

IUPAC Name

[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO4/c16-13-8-11(6-7-12(13)15(19)20)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXQYNYBUZHTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874290-59-2
Record name 4-(Benzyloxycarbonylamino)-2-fluorophenylboronic acid
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Preparation Methods

Protection of Amino Group with Benzyloxycarbonyl (Cbz)

The amino group of 2-fluoro-4-aminophenyl precursor is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate or triethylamine) in an organic solvent such as dichloromethane or tetrahydrofuran. This step forms the carbamate protecting group, which is stable under many reaction conditions and can be removed later under mild hydrogenolysis.

Introduction of Boronic Acid Group

Method A: Lithiation and Borylation

  • The protected aniline derivative is treated with a strong base such as n-butyllithium at low temperature (e.g., −78 °C) to generate an aryllithium intermediate at the 4-position.
  • This intermediate is then reacted with a trialkyl borate (e.g., trimethyl borate) to form the boronate ester.
  • Acidic workup (e.g., with aqueous HCl) hydrolyzes the boronate ester to yield the boronic acid.

Method B: Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)

  • A halogenated intermediate (e.g., 4-bromo- or 4-iodo-substituted protected aniline) undergoes palladium-catalyzed borylation using bis(pinacolato)diboron or other boron sources.
  • The reaction is typically carried out in the presence of a base (e.g., potassium acetate) and a suitable ligand at elevated temperatures.
  • The resulting boronate ester is hydrolyzed to the free boronic acid.

Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Characterization is performed using NMR spectroscopy (^1H, ^13C, ^11B, ^19F), mass spectrometry, and IR spectroscopy to confirm structure and purity.

Research Findings and Optimization

  • The use of the Cbz protecting group is favored due to its stability and ease of removal, which is critical for subsequent synthetic applications such as peptide synthesis or cross-coupling reactions.
  • The presence of the fluorine atom at the 2-position influences the lithiation regioselectivity and electronic properties, requiring careful control of reaction conditions.
  • Palladium-catalyzed borylation methods provide a milder alternative to lithiation, often with better functional group tolerance and higher yields.
  • Reaction solvents such as tetrahydrofuran or dioxane and bases like potassium carbonate or acetate are commonly optimized for best performance.
  • Temperature control is crucial, especially for lithiation steps, to avoid side reactions and decomposition.

Summary Table of Preparation Methods

Step Method/Conditions Reagents/Materials Notes
Amino group protection Reaction with benzyloxycarbonyl chloride (Cbz-Cl) Cbz-Cl, base (NaHCO3 or Et3N), solvent (DCM) Forms stable carbamate protecting group
Boronic acid introduction Lithiation and borylation n-BuLi, trimethyl borate, low temperature Requires strict temperature control
Palladium-catalyzed borylation Pd catalyst, bis(pinacolato)diboron, base Milder, higher functional group tolerance
Workup and purification Acidic hydrolysis, chromatography Aqueous acid, silica gel Yields pure boronic acid derivative
Characterization NMR (^1H, ^13C, ^11B, ^19F), MS, IR Analytical instruments Confirms structure and purity

Chemical Reactions Analysis

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to the corresponding boronic ester or borate using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The benzyloxycarbonyl protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and deprotected amines.

Scientific Research Applications

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound can be used to develop probes for biological imaging and as a precursor for the synthesis of bioactive molecules.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets:

    Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, making it a useful tool for targeting enzymes with active site serine or threonine residues.

    Pathways Involved: The compound can inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • GSK 5852 (CAS 1331942-30-3): Structure: Contains a benzofuran core linked to a boronic acid via a methylsulfonylamino group. Key Differences: The benzofuran scaffold and sulfonyl group enhance rigidity and binding affinity compared to the simpler fluorophenylboronic acid structure of the target compound. Impact: Increased molecular weight (C₂₇H₂₅BF₂N₂O₆S vs. C₁₄H₁₂BFNO₄) and altered hydrophobicity may improve target engagement in viral polymerases .
  • (4-Carbamoylphenyl)boronic Acid: Structure: Lacks fluorine and benzyloxycarbonyl groups but includes a carbamoyl substituent. Key Differences: The carbamoyl group participates in hydrogen bonding, influencing crystal packing and solubility.
  • BD230200 (CAS 874289-19-7): Structure: Features a benzylcarbamoyl group on a fluorophenylboronic acid. Key Differences: The benzylcarbamoyl group introduces steric bulk, which may hinder interactions in enzyme active sites compared to the benzyloxycarbonylamino group in the target compound .

Physicochemical Properties

Compound Molecular Weight Functional Groups Solubility (Predicted) LogP (Estimated)
Target Compound 299.06 –B(OH)₂, –F, –NH(Cbz) Moderate in polar solvents 2.8
GSK 5852 566.37 –B(OH)₂, –SO₂NH–, benzofuran Low (lipophilic core) 4.5
(4-Carbamoylphenyl)boronic Acid 163.97 –B(OH)₂, –CONH₂ High (polar groups) 1.2
BD230200 281.07 –B(OH)₂, –F, –CONH(Bn) Moderate 3.1
  • Key Trends:
    • Electron-withdrawing groups (e.g., –F) lower pKa of the boronic acid, enhancing reactivity in basic conditions.
    • Bulky substituents (e.g., benzyloxycarbonyl) reduce solubility in aqueous media but improve membrane permeability .

Biological Activity

(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid, also known as N-cbz-4-amino-2-fluorophenylboronic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant research findings.

The molecular formula of this compound is C14H13BFNO4, with a molecular weight of approximately 289.07 g/mol. The compound features several notable structural characteristics:

PropertyValue
Molecular FormulaC14H13BFNO4
Molecular Weight289.07 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Topological Polar Surface Area78.8 Ų
Complexity339

These properties suggest a compound with considerable potential for interactions with biological targets.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:

  • Inhibition of Proteins : Boronic acids are known to inhibit proteasomes and other proteolytic enzymes, which can lead to the accumulation of pro-apoptotic factors and subsequent cancer cell death .
  • Cytotoxicity : In vitro studies have shown that related compounds induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxic effects superior to some established chemotherapeutics like bleomycin .

2. Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression:

  • Monoacylglycerol Lipase (MAGL) : Inhibition of MAGL has been linked to reduced cancer progression and pain management . The presence of fluorine in the structure enhances the inhibition properties, making it a candidate for further exploration in oncology.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of boronic acid derivatives for their antitumor activity. The results indicated that certain modifications to the boronic acid structure significantly increased their efficacy against various cancer cell lines .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of similar compounds against Alzheimer's disease. The study demonstrated that these compounds could inhibit acetylcholinesterase (AChE), suggesting a dual role in both neuroprotection and anti-cancer activity .

Q & A

Q. How does the 2-fluorine substituent influence Suzuki-Miyaura cross-coupling efficiency compared to non-fluorinated analogs?

  • Methodological Answer : The electron-withdrawing fluorine enhances electrophilicity of the boronic acid, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the benzyloxycarbonyl group may reduce coupling efficiency. Comparative kinetic studies using substrates with/without fluorine, monitored via 19F^{19}\text{F} NMR or in situ IR, can quantify rate differences. Computational modeling (DFT) further elucidates electronic effects on transition states .

Q. In enzyme inhibition studies, how does the benzyloxycarbonyl-protected amino group interact with biological targets?

  • Methodological Answer : The benzyloxycarbonyl (Cbz) group enhances lipophilicity, promoting membrane permeability. Interaction studies with HCV NS5B polymerase (PDB ID: 6XQB) reveal binding to the palm domain via hydrogen bonding between the boronic acid and catalytic residues. Techniques like surface plasmon resonance (SPR) quantify binding affinity (KdK_d), while mutagenesis identifies critical residues for interaction .

Q. How can structural analogs of this compound be optimized for antiviral activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight:
  • Fluorine position : 2-fluorine improves target binding vs. 3- or 4-substitution.
  • Benzyloxycarbonyl modification : Replacing Cbz with tert-butoxycarbonyl (Boc) alters pharmacokinetics.
  • Boronic acid isosteres : Testing trifluoroborate or MIDA boronate derivatives enhances metabolic stability.
    High-throughput screening (HTS) combined with molecular docking prioritizes analogs with enhanced potency .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., catalyst loading, solvent polarity). Systematic optimization via Design of Experiments (DoE) identifies critical parameters:
  • Catalyst : Pd(OAc)2_2/SPhos vs. Pd(dppf)Cl2_2.
  • Base : K2_2CO3_3 (aqueous) vs. CsF (anhydrous).
  • Temperature : 80°C (reflux) vs. microwave-assisted 120°C.
    Yield improvements (>70%) are achievable under anhydrous conditions with rigorous exclusion of oxygen .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid

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